![molecular formula C17H15FN2O3S2 B2673469 3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide CAS No. 895469-71-3](/img/structure/B2673469.png)
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
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Description
“3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide” is a chemical compound that is part of the benzothiazole (BT) sulfonamides family . BT sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .
Synthesis Analysis
The synthesis of BT sulfonamides involves several steps, including a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of “3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide” is complex, with a fluorophenyl group attached to a sulfonyl group, which is further attached to a propanamide group. This structure is then connected to a 2-methylbenzo[d]thiazol-6-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BT sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . These reactions allow for the creation of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides .Scientific Research Applications
- Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis. They serve as versatile building blocks for creating complex molecules. Researchers have explored their use in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds .
- Sulfonyl fluorides are valuable tools in chemical biology. They can selectively modify proteins and enzymes by reacting with nucleophilic amino acid residues (such as cysteine). Researchers use them to study enzyme function, protein-protein interactions, and post-translational modifications .
- This compound could be useful in bioconjugation, labeling, and imaging studies, where bioorthogonal reactions are essential .
- A related derivative, 3-(4-fluorophenyl)-1H-pyrazole, was synthesized and evaluated for antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). It also showed inhibitory activity against the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells .
Organic Synthesis and Medicinal Chemistry
Chemical Biology and Enzyme Inhibition
Click Chemistry and Bioorthogonal Reactions
Antiproliferative Activity in Cancer Research
Photocatalysis and Electrochemistry
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-19-15-7-4-13(10-16(15)24-11)20-17(21)8-9-25(22,23)14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVHDIOSSNNOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide |
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